4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
This compound features a pyridazine core substituted with a morpholine ring at position 3 and a piperazine group at position 4. The piperazine moiety is further modified by a 4-nitrobenzoyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c26-19(15-1-3-16(4-2-15)25(27)28)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-29-14-12-23/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGJRXWIYCQIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and morpholine rings. The final step involves the nitration of the benzoyl group.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridazine core reacts with piperazine derivatives.
Attachment of Morpholine Ring: The morpholine ring is attached via similar nucleophilic substitution reactions.
Nitration of Benzoyl Group: The final step involves the nitration of the benzoyl group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The piperazine and morpholine rings can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Reduction of Nitro Group: 4-{6-[4-(4-aminobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a tool compound to investigate the role of specific molecular interactions in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets in the body. The nitrobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine and morpholine rings may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a piperazine-linked heterocyclic core with two impurities documented in pharmaceutical manufacturing guidelines ():
Key Observations :
- Piperazine Substituents : The nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-neutral phenyl (Imp. B) and electron-withdrawing chloro (Imp. C) groups.
- Physicochemical Implications: The nitro group increases molecular weight (C20H22N6O4 vs. C19H22N6O for Imp. B) and may reduce solubility in nonpolar solvents. Imp. C’s dihydrochloride salt enhances aqueous solubility, a critical factor in formulation .
Pharmacological and Regulatory Considerations
- Piperazine Derivatives : Piperazine-containing compounds often exhibit affinity for serotonin or dopamine receptors. The nitro group may modulate metabolism or act as a prodrug component.
- Impurities as Reference Standards : Imp. B and Imp. C are classified as reference standards in pharmaceutical analysis, indicating their role in quality control during the synthesis of related active pharmaceutical ingredients (APIs) .
Biological Activity
The compound 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Morpholinopyridazine : Reaction between morpholine and a pyridazine derivative.
- Formation of Piperazinyl Nitrophenyl : Involves piperazine reacting with a nitrophenyl derivative.
- Coupling Reaction : The final step where the two intermediates are coupled using coupling reagents like EDCI or DCC.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activities, influencing signaling pathways in cells.
- Pathway Interference : Potentially affects cellular signaling pathways, impacting cell proliferation and survival.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: CYP Enzyme Inhibition
Research has shown that compounds structurally similar to this compound exhibit strong inhibition of CYP51, an enzyme critical for sterol biosynthesis in Leishmania parasites. This inhibition correlates with reduced growth rates in Leishmania promastigotes, suggesting that this compound could serve as a lead for antiparasitic drug development .
Case Study 2: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of related pyridazine derivatives indicated that certain analogs exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity levels against healthy fibroblast cells. The selectivity observed suggests potential therapeutic applications in oncology .
Case Study 3: Receptor Interaction Studies
Molecular docking studies have suggested that the compound may bind effectively to serotonin and dopamine receptors, indicating its potential as a neuropharmacological agent. Such interactions could provide insights into developing treatments for neurodegenerative disorders .
Q & A
Basic: What are the key considerations for designing a multi-step synthesis route for this compound?
Answer:
The synthesis of this compound involves sequential functionalization of the pyridazine and piperazine moieties. Key steps include:
- Nucleophilic substitution to introduce the 4-nitrobenzoyl-piperazine group at the pyridazine C6 position .
- Morpholine coupling at the pyridazine C3 position via Buchwald-Hartwig amination or SNAr reactions, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .
- Purification using column chromatography or recrystallization to isolate intermediates.
Optimize reaction parameters (e.g., solvent polarity, temperature) to suppress side reactions, such as nitro group reduction or piperazine ring degradation .
Basic: Which spectroscopic techniques are critical for structural validation, and how are discrepancies resolved?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from morpholine, piperazine, and pyridazine protons. Discrepancies between experimental and theoretical shifts (e.g., downfield nitrobenzoyl aromatic protons) may arise from solvent effects or conformational dynamics .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- LC-MS : Monitor molecular ion ([M+H]⁺) and isotopic patterns to verify purity and molecular weight .
Advanced: How should researchers address contradictions in observed vs. calculated NMR chemical shifts?
Answer:
Discrepancies (e.g., upfield shifts in morpholine protons due to ring puckering) require:
- Computational validation : Use DFT calculations (B3LYP/6-31G*) to model conformers and compare with experimental data .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring inversion) causing signal averaging .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as seen in related piperazine-pyridazine systems .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation : Replace the 4-nitrobenzoyl group with electron-withdrawing (e.g., sulfonyl) or donating (e.g., methoxy) groups to modulate electron density and receptor binding .
- Bioisosteric replacement : Substitute morpholine with thiomorpholine or piperidine to assess steric and electronic effects on activity .
- In vitro assays : Test analogs against kinase or GPCR targets using competitive binding assays (IC₅₀ determination) .
Basic: How is purity assessed, and what impurities are commonly observed?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify residual solvents, unreacted intermediates, or de-nitro byproducts .
- TLC : Monitor reaction progress with silica plates (eluent: EtOAc/hexane) to detect piperazine degradation products .
Common impurities include des-nitro derivatives (from reduction) or morpholine ring-opened products under acidic conditions .
Advanced: How are bioactivity assays designed to evaluate kinase inhibition potential?
Answer:
- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based assays (Z′-LYTE®) to measure IC₅₀ values .
- Cellular assays : Assess anti-proliferative effects in cancer lines (e.g., HeLa) via MTT assays, normalizing to cytotoxicity in HEK293 cells .
- Docking studies : Map binding modes using AutoDock Vina to prioritize analogs with improved target engagement .
Advanced: What computational methods predict solubility and logP for formulation studies?
Answer:
- logP estimation : Use Molinspiration or ACD/Labs software based on fragment contributions. Experimental validation via shake-flask method (octanol/water) .
- Solubility prediction : Apply Hansen solubility parameters and molecular dynamics (MD) simulations to identify compatible co-solvents (e.g., PEG 400) .
Basic: What safety protocols are recommended for handling nitro-containing intermediates?
Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid dermal/ respiratory exposure .
- Ventilation : Use fume hoods for reactions involving nitrobenzoyl chloride (lachrymator) .
- Waste disposal : Neutralize nitro intermediates with reducing agents (e.g., FeSO₄) before disposal .
Advanced: How can reaction yields be improved during scale-up?
Answer:
- Microwave-assisted synthesis : Enhance coupling efficiency (e.g., morpholine introduction) with reduced reaction times .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., nitrobenzoylation) .
- Catalyst optimization : Screen Pd catalysts (e.g., XPhos-Pd-G3) for higher turnover in cross-couplings .
Advanced: What mechanistic insights guide the optimization of metabolic stability?
Answer:
- Metabolite identification : Use liver microsomes (human/rat) and LC-HRMS to detect morpholine N-oxidation or nitro reduction .
- Deuterium incorporation : Stabilize labile C-H bonds (e.g., morpholine α-positions) to slow oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
